Methyl 2-amino-3-(trifluoromethyl)benzoate
Overview
Description
“Methyl 2-amino-3-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 64321-95-5. It has a molecular weight of 219.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “Methyl 2-amino-3-(trifluoromethyl)benzoate” is C9H8F3NO2 . The InChI key is QGFUDNJZHZNPCS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-(trifluoromethyl)benzoate” is a liquid at room temperature .Scientific Research Applications
Agrochemicals
Field
Application Summary
Trifluoromethylpyridine (TFMP) derivatives, which include Methyl 2-amino-3-(trifluoromethyl)benzoate, are primarily used in the protection of crops from pests .
Results or Outcomes
Over 20 new TFMP-containing agrochemicals have acquired ISO common names, indicating their widespread acceptance and use in the industry .
Pharmaceuticals
Field
Application Summary
Several TFMP derivatives, including Methyl 2-amino-3-(trifluoromethyl)benzoate, are used in the pharmaceutical and veterinary industries .
Results or Outcomes
Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Fluorination Reagents
Field
Application Summary
Methyl 2-amino-3-(trifluoromethyl)benzoate can be used as a fluorination reagent . Fluorination reagents are used to introduce fluorine atoms into organic molecules, which can significantly alter the properties of the molecules .
Results or Outcomes
The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .
FDA-Approved Drugs
Application Summary
Trifluoromethyl (TFM, -CF3)-group-containing drugs, which could potentially include Methyl 2-amino-3-(trifluoromethyl)benzoate, have been approved by the FDA over the last 20 years .
Results or Outcomes
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-3-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-3-2-4-6(7(5)13)9(10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTQUWGKILPGMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508717 | |
Record name | Methyl 2-amino-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(trifluoromethyl)benzoate | |
CAS RN |
64321-95-5 | |
Record name | Methyl 2-amino-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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